1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
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Description
1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H35FN2O3S and its molecular weight is 498.66. The purity is usually 95%.
BenchChem offers high-quality 1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs) like "1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one" focuses on their wide use in various industrial and commercial products to retard oxidative reactions and lengthen product shelf life. SPAs have been found in environmental matrices and human tissues, indicating potential exposure and toxicity concerns. Future studies might focus on the contamination, environmental behaviors, and toxicity effects of novel SPAs, emphasizing the need for SPAs with low toxicity and low migration ability to decrease potential environmental pollution (Liu & Mabury, 2020).
Natural Sources and Bioactivities
Phenolic compounds such as 2,4-Di-tert-butylphenol and its analogs, potentially related to the compound of interest, have been investigated for their natural sources and bioactivities. These compounds are produced by various organisms and exhibit potent toxicity against testing organisms, including producers themselves. The bioactivities and natural sources of these compounds suggest a potential area of research for "1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one," particularly in understanding its biological effects and potential applications (Zhao et al., 2020).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, which share structural similarities with the compound , have been studied for their therapeutic activities. These compounds, known for their role in neurotoxicity and neuroprotection, have been explored in drug discovery for cancer and central nervous system disorders. This area of research might offer insights into the therapeutic potential and pharmacological applications of "1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one" (Singh & Shah, 2017).
Synthetic Approaches
The synthesis of complex molecules like "1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one" is a crucial aspect of chemical research. Studies on practical syntheses of related compounds can provide valuable methodologies and insights into the synthetic routes that could be applied or adapted for synthesizing such specific compounds. These approaches are essential for the development and application of novel compounds in various scientific fields (Qiu et al., 2009).
properties
IUPAC Name |
1-butyl-3-(3,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN2O3S/c1-6-7-10-30-17-27(35(33,34)22-9-8-20(4)21(5)12-22)28(32)23-13-24(29)26(14-25(23)30)31-15-18(2)11-19(3)16-31/h8-9,12-14,17-19H,6-7,10-11,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOUPRXVXVUKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one |
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